
2-(Azetidin-3-yl)-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-3-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-methoxypyridine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photocycloaddition reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield the target functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ green chemistry principles to minimize environmental impact and improve overall yield. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been shown to be effective in synthesizing azetidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted methoxypyridine compounds.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-(Azetidin-3-yl)-3-methoxypyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many biologically active compounds.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Piperidine: A six-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical syntheses.
Uniqueness
2-(Azetidin-3-yl)-3-methoxypyridine is unique due to the combination of the azetidine ring and the methoxypyridine moiety. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-3-2-4-11-9(8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |
Clave InChI |
SUKLRPQLTWNGNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)
![Ethyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B13000218.png)

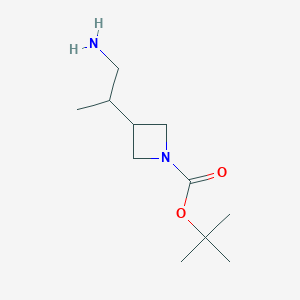
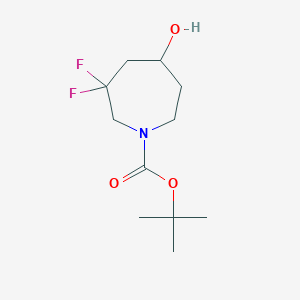
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
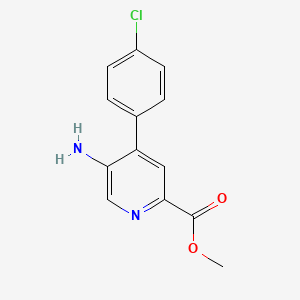
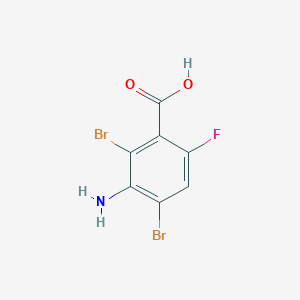
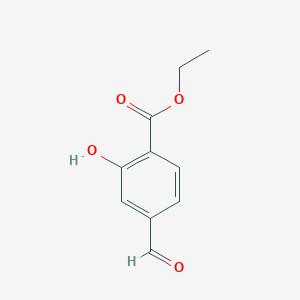
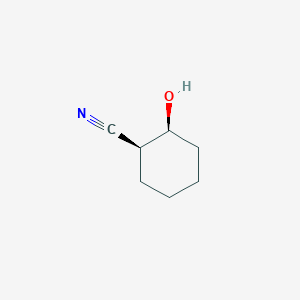
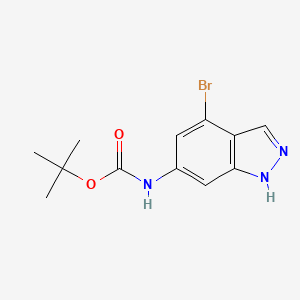

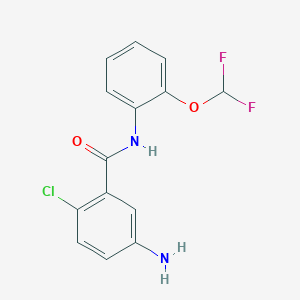
![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
